Butanedioic acid, 2-(2-octen-1-yl)-

Catalog No.
S613379
CAS No.
62568-82-5
M.F
C12H20O4
M. Wt
228.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanedioic acid, 2-(2-octen-1-yl)-

CAS Number

62568-82-5

Product Name

Butanedioic acid, 2-(2-octen-1-yl)-

IUPAC Name

2-oct-2-enylbutanedioic acid

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h6-7,10H,2-5,8-9H2,1H3,(H,13,14)(H,15,16)

InChI Key

QWBQTFQCJMOSPK-UHFFFAOYSA-N

SMILES

CCCCCC=CCC(CC(=O)O)C(=O)O

Synonyms

2-(2'-octenyl)succinic acid, 2-OTSCA

Canonical SMILES

CCCCCC=CCC(CC(=O)O)C(=O)O

The exact mass of the compound Butanedioic acid, 2-(2-octen-1-yl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butanedioic acid, 2-(2-octen-1-yl)-, also known as 2-(2-octenyl)succinic acid, is an organic compound with the molecular formula C12H20O4C_{12}H_{20}O_{4} and an average mass of approximately 228.288 g/mol. This compound features a butanedioic acid backbone with a long-chain alkenyl group (2-octen-1-yl) attached to one of the carboxylic acid functional groups. The presence of the alkenyl group introduces unique properties that may enhance its reactivity and potential applications in various fields, including materials science and biochemistry .

The chemical behavior of butanedioic acid, 2-(2-octen-1-yl)- is influenced by its functional groups. It can undergo various reactions typical for carboxylic acids and alkenes:

  • Esterification: Reacting with alcohols can form esters, which are important in the production of fragrances and flavors.
  • Hydrogenation: The alkenyl group can be hydrogenated to form saturated hydrocarbons, which may alter its physical properties.
  • Diels-Alder Reactions: The presence of the double bond allows for cycloaddition reactions, making it useful in synthetic organic chemistry.
  • Decarboxylation: Under certain conditions, it may lose a carboxyl group, leading to the formation of smaller carbon chains.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

The synthesis of butanedioic acid, 2-(2-octen-1-yl)- can be achieved through several methods:

  • Direct Alkylation: Starting from butanedioic acid, alkylation with an appropriate alkene under acidic or basic conditions can yield the desired product.
  • Rearrangement Reactions: Utilizing intermediates from other organic reactions that contain both carboxylic acid and alkenyl functionalities.
  • Biotechnological Approaches: Some studies suggest that microbial fermentation processes could be adapted to produce this compound from renewable resources.

These methods emphasize the compound's potential for sustainable production practices.

Butanedioic acid, 2-(2-octen-1-yl)- has several potential applications:

  • Surfactants: Its amphiphilic nature makes it suitable for use in surfactants and emulsifiers in personal care products.
  • Additives: It can be used as an additive in plastics and polymers to enhance flexibility and durability.
  • Pharmaceuticals: Research indicates potential uses in drug formulations due to its unique chemical structure and possible biological activities.

These applications reflect its versatility across various industries.

Interaction studies involving butanedioic acid, 2-(2-octen-1-yl)- focus on its compatibility with other compounds in formulations and its effects on biological systems. Preliminary studies suggest that it may interact favorably with lipid membranes due to its hydrophobic tail, which could enhance drug delivery systems or improve the efficacy of topical formulations . Further research is needed to fully understand these interactions.

Butanedioic acid, 2-(2-octen-1-yl)- shares structural similarities with several compounds that possess similar functional groups or chain lengths. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Butanedioic acid (Succinic acid)C4H6O4C_4H_6O_4Simple dicarboxylic acid without alkenyl group
2-Octenoic acid (Octenoic acid)C8H14O2C_8H_{14}O_2Contains only one carboxylic group
4-Decenoic acidC10H18O2C_{10}H_{18}O_2Longer carbon chain with similar unsaturation
2-Octenylsuccinic anhydrideC12H20O3C_{12}H_{20}O_3Anhydride form enhances reactivity

Uniqueness

Butanedioic acid, 2-(2-octen-1-yl)- is unique due to its combination of a dicarboxylic structure with a long-chain alkenyl side group. This configuration allows for distinct chemical reactivity patterns not found in simpler compounds like succinic acid or even other alkenoic acids. Its potential applications in surfactants and pharmaceuticals further distinguish it from related compounds.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

62568-82-5

General Manufacturing Information

Butanedioic acid, 2-(2-octen-1-yl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 07-20-2023

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